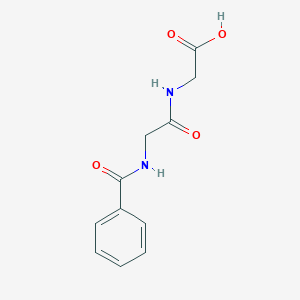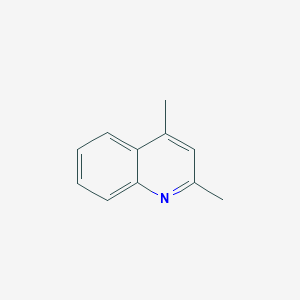
Benzoylglycylglycine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoylglycylglycine can be synthesized using the azide coupling method. In this process, the silver salt of glycine is treated with benzoyl chloride . This method involves the formation of an acyl azide intermediate, which then reacts with another glycine molecule to form the dipeptide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield can be applied. SPPS involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids . This method allows for efficient and scalable production of peptides, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoylglycylglycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding benzoylglycine and glycine.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Benzoylglycine and glycine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoylglycylglycine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.
Biology: Used in studies of peptide transport and metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the synthesis of more complex peptides and proteins for various applications.
Wirkmechanismus
The mechanism of action of benzoylglycylglycine involves its interaction with specific molecular targets, primarily through its peptide bonds. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific context of its application, such as drug delivery or metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Glycylglycine: A simpler dipeptide composed of two glycine units.
Benzoylglycine (Hippuric Acid): A related compound with a single glycine unit attached to a benzoyl group.
N-benzoyl-L-phenylalanine: Another N-protected dipeptide with phenylalanine instead of glycine.
Uniqueness: Benzoylglycylglycine is unique due to its historical significance and its specific structure, which includes two glycine units and a benzoyl group. This structure allows for distinct chemical reactivity and biological interactions compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-[(2-benzamidoacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPSSZPXQVFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150748 | |
| Record name | N-Hippurylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-32-0 | |
| Record name | N-Hippurylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hippurylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzoylglycylglycine interact with organotin compounds, and what are the structural implications?
A1: this compound (HBzGlyGly) acts as a ligand, coordinating with organotin compounds through its carboxylate group. [, ] In the case of diorganotin derivatives, HBzGlyGly forms dimeric distannoxane structures ([R2SnBzGlyGly]2O)2 (where R = CH3, n-C4H9, n-C8H17). These structures adopt a ladder-like configuration where the tin atoms are five-coordinated. Interestingly, HBzGlyGly exhibits structural flexibility, acting as either a unidentate or bridging bidentate ligand. [] For triorganotin derivatives (R3SnBzGlyGly, where R = CH3, n-C4H9), a polymeric structure is proposed, with HBzGlyGly bridging planar SnC3 units via the carboxylate group. []
Q2: What spectroscopic techniques are valuable for characterizing organotin derivatives of this compound?
A2: Several spectroscopic techniques prove invaluable for characterizing these organotin derivatives. Infrared (IR) spectroscopy helps identify the coordination mode of HBzGlyGly by analyzing shifts in carboxylate group vibrations. Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H, 13C, and 119Sn NMR, provides insights into the structure and bonding environment within the complexes. [] Additionally, 119Sn Mössbauer spectroscopy offers information about the tin atom's oxidation state and coordination geometry. [] These complementary techniques, when combined, paint a comprehensive picture of the structure and properties of these organometallic compounds.
Q3: Beyond organotin compounds, are there other potential applications for this compound in materials science or related fields?
A3: While the provided research focuses on organotin interactions, the structural features of this compound hint at broader applications. The presence of both peptide and carboxylate functionalities suggests potential as a building block for supramolecular assemblies or as a ligand for other metals. Furthermore, its ability to form polymeric structures with triorganotin compounds [] opens possibilities for designing novel metal-organic frameworks (MOFs) or coordination polymers. Further research exploring these avenues could reveal exciting new applications for this versatile molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















